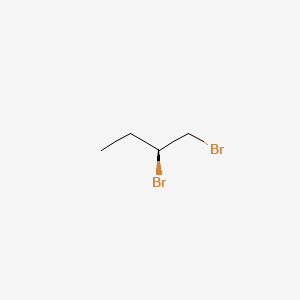

(-)-1,2-Dibromobutane

Description

The Significance of Vicinal Chiral Dibromides in Organic Synthesis and Stereochemistry

Vicinal dibromides, compounds containing two bromine atoms on adjacent carbon atoms, are valuable intermediates in organic synthesis. Their utility stems from the reactivity of the carbon-bromine bonds, which can be readily substituted or eliminated to introduce a variety of functional groups. The presence of two chiral centers in many vicinal dibromides, such as in 2,3-dibromobutane (B42614), introduces a layer of stereochemical complexity that is of great interest to chemists. solubilityofthings.comucsb.edu

The stereospecific nature of reactions involving vicinal dibromides makes them powerful tools for controlling the three-dimensional structure of molecules. youtube.com For instance, the addition of bromine (Br₂) to an alkene is a classic method for preparing vicinal dibromides. This reaction proceeds via an "anti-addition" mechanism, meaning the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.commasterorganicchemistry.com This stereoselectivity allows chemists to predict and control the stereochemistry of the product based on the stereochemistry of the starting alkene. alrasheedcol.edu.iq

The study of vicinal chiral dibromides has been instrumental in developing fundamental concepts in stereochemistry. ucsb.edu The existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) in molecules like 2,3-dibromobutane provides a clear illustration of these concepts. solubilityofthings.comlibretexts.org Furthermore, the possibility of a meso compound—an achiral compound with chiral centers—adds another dimension to the stereochemical landscape of these molecules. ucsb.edulibretexts.org

The ability to synthesize and manipulate specific stereoisomers of vicinal dibromides is crucial in fields such as medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. careerendeavour.com

Historical Development and Early Investigations of 1,2-Dibromobutane (B1584511) Stereoisomers

The investigation into the stereoisomers of 1,2-dibromobutane is part of a larger historical effort to understand the nature of stereoisomerism. Early studies on the halogenation of alkenes laid the groundwork for understanding the formation and properties of different stereoisomers of vicinal dihalides.

While specific early investigations focusing solely on (-)-1,2-dibromobutane are not extensively detailed in readily available literature, the broader study of similar compounds like 2,3-dibromobutane has been significant. solubilityofthings.comucsb.edu The study of brominated compounds has historically contributed to the advancement of synthetic organic chemistry. solubilityofthings.com

The key characteristic of 1,2-dibromobutane is the presence of a single chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers: (R)-1,2-dibromobutane and (S)-1,2-dibromobutane. The designation (-) indicates that this particular isomer rotates plane-polarized light in the counter-clockwise direction. The racemic mixture, containing equal amounts of the (+) and (-) enantiomers, is often the initial product of synthesis unless chiral reagents or catalysts are used.

The development of analytical techniques capable of separating and characterizing enantiomers was a critical step in the investigation of chiral molecules like this compound. These techniques allowed researchers to study the unique properties of each enantiomer, contributing to a deeper understanding of stereochemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,2-dibromobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWSZZHGSNZRMW-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130232-90-5 | |

| Record name | 1,2-Dibromobutane, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMOBUTANE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4D2DMX3G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Investigations and Principles Governing 1,2 Dibromobutane

Enantiomeric Forms and Optical Activity of 1,2-Dibromobutane (B1584511)

1,2-Dibromobutane possesses a chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a bromine atom, an ethyl group (-CH₂CH₃), and a bromomethyl group (-CH₂Br). This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (+)-1,2-dibromobutane and (-)-1,2-dibromobutane.

The key physical property that distinguishes these enantiomers is their optical activity—the ability to rotate the plane of plane-polarized light. One enantiomer rotates the light in a clockwise direction and is termed dextrorotatory (+), while the other rotates it in a counter-clockwise direction by an equal magnitude and is termed levorotatory (-). The specific rotation is a characteristic physical constant for a chiral compound under defined conditions of temperature, wavelength, solvent, and concentration. For this compound, the negative sign indicates its levorotatory nature.

The optical activity of 1,2-dibromobutane is intrinsically linked to its molecular geometry. While the molecule can exist in various conformations due to rotation around the C1-C2 single bond, it is the population of chiral conformations that results in a net optical rotation. Specifically, the gauche conformations of 1,2-dibromobutane are chiral, while the anti conformation is achiral due to the presence of a center of symmetry. Therefore, the observed optical activity is a weighted average of the contributions from the different, rapidly interconverting chiral conformers present at equilibrium.

| Enantiomer | Sign of Optical Rotation | Direction of Rotation |

|---|---|---|

| (+)-1,2-Dibromobutane | + | Dextrorotatory (clockwise) |

| This compound | - | Levorotatory (counter-clockwise) |

Stereogenic Centers and Configurational Assignment (e.g., R/S Nomenclature for this compound)

The absolute configuration of a stereogenic center can be unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules, which assign an R (from the Latin rectus, for right) or S (from the Latin sinister, for left) descriptor. The assignment for the chiral carbon (C2) in 1,2-dibromobutane is determined as follows:

Assign Priorities: The four groups attached to the stereocenter are prioritized based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority.

Priority 1: -Br (Bromine, Z=35)

Priority 2: -CH₂Br (The carbon is attached to a bromine)

Priority 3: -CH₂CH₃ (The carbon is attached to another carbon)

Priority 4: -H (Hydrogen, Z=1)

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (in this case, -H) is pointing away from the viewer.

Determine the Direction: The direction of the arc from the highest priority group (1) to the second (2) to the third (3) is determined.

For this compound, this sequence traces a counter-clockwise path, leading to the assignment of the (S)-configuration. Therefore, the systematic name for this compound is (S)-1,2-dibromobutane . Conversely, its enantiomer, (+)-1,2-dibromobutane, is (R)-1,2-dibromobutane.

| Enantiomer | Absolute Configuration |

|---|---|

| This compound | (S) |

| (+)-1,2-Dibromobutane | (R) |

Configurational Stability and Potential Racemization Pathways

The configurational stability of this compound refers to its ability to resist conversion into its enantiomer, a process known as racemization. Racemization would result in an equimolar mixture of the (S) and (R) enantiomers, leading to a loss of optical activity. For chiral 1,2-dibromides, racemization can occur under certain conditions, such as heating.

One potential pathway for the racemization of vicinal dibromides is through a dyotropic rearrangement. lscollege.ac.in A dyotropic reaction is a type of pericyclic valence isomerization where two sigma bonds simultaneously migrate intramolecularly. lscollege.ac.in In a type I dyotropic rearrangement, the two migrating groups interchange their relative positions. lscollege.ac.in For a chiral 1,2-dibromide, this would involve the two bromine atoms swapping their positions on the carbon backbone.

Computational studies, such as those using density functional theory (DFT), on open-chain and cyclic 1,2-dibromo hydrocarbons have shed light on the mechanism of this transformation. capes.gov.br These studies suggest that the reaction proceeds through a four-membered transition state where both bromine atoms are symmetrically bonded to both carbon atoms. lscollege.ac.incapes.gov.br This process is concerted, meaning the bond-breaking and bond-forming events occur in a single step. lscollege.ac.in

The activation energy for this rearrangement is influenced by substituents on the carbon framework. capes.gov.br Electron-donating groups can lower the activation energy by stabilizing the transition state. capes.gov.br Experimental evidence for stereospecific dyotropic racemization has been observed in conformationally unconstrained vicinal dibromides, such as D- and L-1,2-dibromo-1,2-diphenylethane, which racemize in non-polar solvents without crossover to the meso-diastereomer. researchgate.netrsc.org This supports the concerted nature of the dyotropic rearrangement, as a stepwise mechanism involving ionic intermediates would likely lead to the formation of other stereoisomers.

For this compound, a similar dyotropic rearrangement would lead to the inversion of configuration at the chiral center, resulting in the formation of its (R)-enantiomer and, over time, a racemic mixture.

Conformational Analysis of Chiral 1,2-Dibromobutane Isomers

The conformational landscape of 1,2-dibromobutane is best understood by considering the rotation around the C1-C2 single bond. This gives rise to several staggered and eclipsed conformations, with the staggered conformations being more stable due to lower torsional strain. The three staggered conformations are of particular interest: one anti and two gauche conformers.

Anti Conformation: In the anti conformation, the two bromine atoms are positioned 180° apart. This arrangement minimizes steric repulsion between the bulky bromine atoms, making it the most stable conformer. The anti conformer of 1,2-dibromobutane possesses a center of symmetry and is therefore achiral.

The relative populations of the anti and gauche conformers at equilibrium are determined by their energy difference. For the related 1,2-dibromoethane, the energy difference is relatively small, leading to a significant population of both conformer types at room temperature. youtube.com A similar situation is expected for 1,2-dibromobutane. The observed optical rotation of a sample of this compound is a result of the weighted average of the optical rotations of the two rapidly interconverting chiral gauche conformers.

| Conformer of 1,2-Dibromobutane | Dihedral Angle (Br-C-C-Br) | Chirality | Relative Stability |

|---|---|---|---|

| Anti | ~180° | Achiral | Most Stable |

| Gauche | ~60° | Chiral | Less Stable |

Advanced Synthetic Methodologies for Enantiopure 1,2 Dibromobutane

Strategies for Asymmetric Synthesis of Chiral Vicinal Dibromides

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule in preference to others. researchgate.net For vicinal dibromides like 1,2-dibromobutane (B1584511), this involves the controlled addition of two bromine atoms across a double bond to generate the desired stereochemistry. The development of catalytic enantioselective dihalogenation of alkenes has been challenging due to the tendency of chiral halonium intermediates to racemize in the presence of unreacted olefins. researchgate.net Nevertheless, significant progress has been made through various innovative approaches. nih.gov

One of the most established strategies for asymmetric synthesis is the chiral pool approach. ddugu.ac.in This method utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.orguvic.ca The inherent chirality of these natural molecules is then transferred through a series of chemical transformations to the target molecule, in this case, (-)-1,2-dibromobutane.

For instance, a chiral precursor containing a butene moiety with a defined stereocenter can be sourced from the chiral pool. Subsequent stereospecific bromination of the double bond would then yield the desired enantiomer of 1,2-dibromobutane. The success of this approach hinges on the selection of a suitable starting material where the existing stereocenter can effectively direct the stereochemical outcome of the bromination reaction.

Table 1: Examples of Chiral Pool Precursors

| Chiral Precursor Class | Potential Derivatization Pathway to this compound |

|---|---|

| Chiral butenols | Stereoselective conversion of the hydroxyl group and subsequent bromination. |

| Amino acids (e.g., from norvaline) | Conversion to a chiral butene derivative followed by bromination. |

The addition of bromine (Br₂) to an alkene is a classic and powerful method for the synthesis of vicinal dibromides. masterorganicchemistry.com This reaction is highly stereospecific, meaning the stereochemistry of the starting alkene directly determines the stereochemistry of the resulting dibromide. chemtube3d.comyoutube.com

In the context of synthesizing 1,2-dibromobutane, the starting material would be a butene isomer. The reaction's regioselectivity, which describes the preferential addition of a reagent to a particular position on an unsymmetrical molecule, is not a factor here as the two bromine atoms are identical. masterorganicchemistry.com However, the stereoselectivity, the preferential formation of one stereoisomer over another, is of paramount importance. khanacademy.org The bromination of alkenes is a stereoselective reaction that proceeds via anti-addition, meaning the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.comrsc.org

The mechanism of alkene bromination explains the observed anti-addition. The reaction proceeds through a cyclic bromonium ion intermediate. ucalgary.cayoutube.com In the first step, the alkene's π-bond attacks a bromine molecule, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom. libretexts.orglibretexts.org This bridged bromonium ion blocks one face of the original double bond. youtube.com

In the second step, the bromide ion generated in the first step acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion. libretexts.org This attack occurs from the side opposite to the bridging bromine atom, in a manner similar to an Sₙ2 reaction, leading to the opening of the ring and the formation of the vicinal dibromide with the two bromine atoms in an anti configuration. libretexts.org The formation of this intermediate is a key piece of evidence for the mechanism, and stable bromonium ions have been isolated and characterized. masterorganicchemistry.com

For example, the bromination of (Z)-2-butene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the bromination of (E)-2-butene produces the achiral meso-2,3-dibromobutane. libretexts.orgucsb.edu This stereospecificity is crucial for designing a synthesis of enantiopure this compound from a chiral butene precursor.

Table 2: Stereochemical Outcome of Alkene Bromination

| Alkene Isomer | Bromination Product(s) | Stereochemical Relationship |

|---|---|---|

| (Z)-2-Butene | (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane | Enantiomers (Racemic Mixture) |

A more advanced and highly sought-after approach is the use of chiral catalysts to directly induce enantioselectivity in the bromination of an achiral alkene. nih.gov This strategy avoids the need for a stoichiometric amount of a chiral starting material or auxiliary. The challenge lies in the rapid and non-selective background reaction between bromine and alkenes. wisc.edu

Recent research has focused on developing catalytic systems that can control the absolute stereochemistry of the dibromination. wisc.edu This often involves the use of a chiral ligand that coordinates to a metal center or the use of an organocatalyst. researchgate.netillinois.edu These catalysts create a chiral environment around the alkene, influencing the facial selectivity of the bromine addition. For example, enantioselective dibromination of allylic alcohols has been achieved using a combination of a bromonium source and a titanium bromide species in the presence of a chiral diol catalyst. wisc.edu Such catalytic methods hold great promise for the efficient and atom-economical synthesis of enantiopure vicinal dibromides like this compound. washington.edu

Stereoselective Bromination of Unsaturated Precursors

Chromatographic and Chemical Resolution Techniques for 1,2-Dibromobutane Enantiomers

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, resolution techniques can be employed to separate a racemic mixture of 1,2-dibromobutane. Resolution is the process of separating a racemate into its individual enantiomers. chegg.com

One common method is chemical resolution , which involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional techniques such as crystallization or chromatography. rutgers.edu After separation, the resolving agent is chemically removed to yield the pure enantiomers of the original compound.

Chromatographic resolution is another powerful technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) within a chromatography column, typically in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). ntu.edu.sgtaylorfrancis.com The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to different retention times, allowing for their separation. khanacademy.org

Table 3: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Resolution | Conversion of enantiomers to separable diastereomers using a chiral resolving agent. | Can be performed with standard laboratory equipment; scalable. | Requires a stoichiometric amount of a pure resolving agent; additional reaction and removal steps are necessary. |

| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation without chemical modification; high purity achievable. | Requires specialized equipment (chiral columns); can be expensive for large-scale separations. |

Mechanistic Organic Reactions of Chiral 1,2 Dibromobutane

Nucleophilic Substitution Reactions with Stereochemical Implications

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a bromide ion) by a nucleophile. For a secondary halogenoalkane like 1,2-dibromobutane (B1584511), the specific pathway of the substitution reaction is highly dependent on the reaction conditions.

Secondary halogenoalkanes such as 1,2-dibromobutane can undergo nucleophilic substitution by either the SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism. thestudentroom.co.uk The preferred pathway is influenced by factors like the nature of the nucleophile, the solvent, and the temperature.

SN1 Reaction: This is a two-step mechanism. The first and rate-determining step involves the slow ionization of the carbon-bromine bond to form a carbocation intermediate. byjus.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com Tertiary halogenoalkanes favor this pathway due to the stability of the resulting tertiary carbocation. chemist.sg While secondary carbocations are less stable than tertiary ones, the SN1 pathway is still possible for secondary halogenoalkanes, particularly with weak nucleophiles and in polar protic solvents which can stabilize the carbocation intermediate. byjus.comchemguide.co.uk

SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. savemyexams.com This reaction's rate is dependent on the concentration of both the halogenoalkane and the nucleophile. byjus.com Primary halogenoalkanes predominantly undergo SN2 reactions because of the minimal steric hindrance around the reaction center. chemist.sg Secondary halogenoalkanes can also react via the SN2 mechanism, especially with strong nucleophiles and in polar aprotic solvents. thestudentroom.co.uk

| Reaction Pathway | Mechanism Steps | Rate Determining Step | Favored By | Substrate Preference |

| SN1 | Two steps (Carbocation intermediate) | Formation of carbocation | Weak nucleophiles, polar protic solvents | Tertiary > Secondary > Primary |

| SN2 | One step (Concerted) | Nucleophilic attack | Strong nucleophiles, polar aprotic solvents | Primary > Secondary > Tertiary |

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. youtube.com This phenomenon, often compared to an umbrella flipping inside out in the wind, is a direct consequence of the reaction mechanism. youtube.comstackexchange.com The nucleophile must attack the electrophilic carbon from the side opposite to the leaving group, a pathway known as "backside attack". libretexts.org

For a chiral molecule like (-)-1,2-dibromobutane, an SN2 reaction at one of its chiral centers will lead to the inversion of the configuration at that specific center. youtube.com For instance, if a nucleophile attacks the carbon at position 2 (C2), and this carbon has an (S)-configuration in the starting material, the resulting product will have an (R)-configuration at C2, assuming the priority of the incoming group does not change the Cahn-Ingold-Prelog sequence. libretexts.org The configuration of the other chiral center (C1) remains unaffected if it does not participate in the reaction. youtube.com This stereospecificity makes the SN2 reaction a valuable tool in stereocontrolled synthesis. libretexts.org

Elimination Reactions and Regiochemical Control

In the presence of a strong base, halogenoalkanes can undergo elimination reactions to form alkenes. For 1,2-dibromobutane, this process involves the removal of a hydrogen atom and a bromine atom from adjacent carbons, a process known as dehydrohalogenation.

Elimination reactions convert saturated alkanes into unsaturated hydrocarbons (alkenes). docbrown.infolibretexts.org When 1,2-dibromobutane is treated with a strong base, such as hydroxide ions in ethanol, it can lose a molecule of hydrogen bromide (HBr) to form a bromoalkene. chemguide.co.uk Depending on which hydrogen is removed, different constitutional isomers can be formed. The removal of a hydrogen from C1 along with the bromine from C2 is not a standard elimination pathway. Instead, a proton is typically removed from a carbon adjacent to the carbon-bromine bond. chemguide.co.uk For instance, removal of a proton from C3 and the bromide from C2 would lead to the formation of a double bond.

The reaction can proceed via two main mechanisms:

E1 (Elimination Unimolecular): Similar to SN1, it involves the formation of a carbocation intermediate, followed by the removal of a proton by a weak base.

E2 (Elimination Bimolecular): A concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously to form the double bond. youtube.com This pathway is favored by strong, bulky bases.

When elimination reactions can lead to more than one stereoisomeric product (e.g., cis/trans or E/Z isomers), the reaction is considered stereoselective if one isomer is formed preferentially. masterorganicchemistry.com The E2 reaction is known to be stereospecific, often requiring an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.com

In the case of dehydrohalogenation of a substituted bromobutane, the formation of different alkene isomers is possible. For example, elimination from 2-bromobutane can yield but-1-ene, cis-but-2-ene, and trans-but-2-ene. chemguide.co.uk The relative amounts of these products are governed by regiochemical and stereochemical rules. According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene. youtube.com Thus, but-2-ene is generally favored over but-1-ene. Between the stereoisomers of but-2-ene, the trans isomer is usually the major product due to its greater thermodynamic stability, as it minimizes steric strain. masterorganicchemistry.com Applying this to a bromoalkene formed from 1,2-dibromobutane, the subsequent elimination of the second HBr would also follow these principles of regioselectivity and stereoselectivity. masterorganicchemistry.comaskfilo.com

| Elimination Product | Type of Isomerism | Selectivity Rule | Major/Minor Product |

| 1-Bromobut-1-ene | Constitutional Isomer | Saytzeff's Rule | Minor |

| 2-Bromobut-2-ene | Constitutional Isomer | Saytzeff's Rule | Major |

| (E)-2-Bromobut-2-ene | Stereoisomer | Thermodynamic Stability | Major |

| (Z)-2-Bromobut-2-ene | Stereoisomer | Thermodynamic Stability | Minor |

Metal-Mediated Coupling and Reduction Reactions

Metals can mediate a variety of transformations of halogenoalkanes, including coupling and reduction reactions. These reactions often proceed via organometallic intermediates or radical pathways.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. thermofisher.com Reactions like the Suzuki, Negishi, and Kumada couplings typically involve the reaction of an organometallic reagent with an organic halide. mdpi.com While often applied to aryl and vinyl halides, these methods have been extended to alkyl halides. The general mechanism involves oxidative addition of the alkyl halide to a low-valent metal catalyst, followed by transmetalation and reductive elimination.

A more direct reaction for vicinal dihalides like 1,2-dibromobutane is reductive elimination or dehalogenation. When 1,2-dibromobutane is treated with active metals like zinc dust, a dehalogenation reaction occurs, yielding an alkene. quora.combrainly.in This reaction involves the two-electron reduction of the dibromide. The zinc metal transfers electrons to the carbon-bromine bonds, leading to the concerted or stepwise elimination of both bromine atoms and the formation of a carbon-carbon double bond, resulting in but-1-ene as the major product. quora.comdoubtnut.com Other reducing agents, such as lithium aluminum hydride, can also effect the reductive elimination of 1,2-dihalides to form olefins. cdnsciencepub.com

Reductive Elimination with Zinc and Other Metals

Reductive elimination is a fundamental reaction in organometallic chemistry where two cis-oidal ligands are eliminated from a metal center, leading to a reduction in the metal's oxidation state and the formation of a new bond between the eliminated ligands. wikipedia.orgumb.edu In the case of this compound, reaction with zinc dust results in the formation of 1-butene. quora.comquora.com This reaction proceeds via a transmetallation process, which is a two-electron process, involving the elimination of both bromine atoms. quora.comquora.com

The mechanism of this elimination can be influenced by the nature of the metal and the reaction conditions. While a concerted pathway with retention of stereochemistry is a prominent mechanism for reductive elimination, other pathways like an SN2 mechanism (with inversion of stereochemistry) or a radical mechanism (leading to loss of stereochemistry) are also possible. wikipedia.org The geometry of the metal complex significantly influences the rate of reductive elimination. For instance, octahedral complexes often undergo this reaction via a dissociative mechanism, where a ligand first dissociates to form a five-coordinate intermediate. wikipedia.org

When 1,2-dibromobutane is added to powdered zinc, the primary reaction is the transmetallation of the primary bromide followed by the elimination of the secondary bromide, yielding 1-butene as the major product. quora.com However, if powdered zinc is added to 1,2-dibromobutane, a minor reaction pathway involving a radical anion (a one-electron process) can lead to the formation of 1,2-diethylcyclobutane. quora.com The physical form of the zinc also plays a role; zinc ribbons tend to produce greater amounts of the cyclobutane product compared to powdered zinc. quora.com

| Metal | Product(s) | Mechanistic Notes |

| Zinc (powdered) | 1-Butene (major), 1,2-diethylcyclobutane (minor) | Primarily a two-electron transmetallation process. A minor one-electron radical anion pathway can also occur. quora.com |

| Zinc (ribbons) | 1-Butene, increased yield of 1,2-diethylcyclobutane | The physical form of the metal can influence the reaction pathway and product distribution. quora.com |

Grignard Reagent Formation and Reactivity of Chiral Organobromides

Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used in organic synthesis for the formation of new carbon-carbon bonds. wisc.educhemguide.co.uk They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran. wisc.eduwikipedia.org The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. wisc.eduleah4sci.com

The formation of a Grignard reagent from a chiral organobromide like this compound is a complex process. The reaction is often difficult to initiate due to a passivating layer of magnesium oxide on the surface of the magnesium metal. wikipedia.orgwvu.edu Activating agents such as iodine, methyl iodide, or 1,2-dibromoethane are commonly used to weaken this layer and expose the reactive magnesium surface. wikipedia.orgwvu.edu The use of 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene gas, providing a visual indicator of the reaction's initiation. wikipedia.orgwvu.edu

Once formed, the chiral Grignard reagent can react with a variety of electrophiles. For example, reaction with carbonyl compounds like aldehydes and ketones yields secondary and tertiary alcohols, respectively, after an acidic workup. wisc.eduwvu.edu The reaction with carbon dioxide produces a carboxylic acid. chemguide.co.uk It is important to note that Grignard reagents are also strong bases and will react with protic solvents like water. chemguide.co.ukleah4sci.com Therefore, the reaction must be carried out under anhydrous conditions. researchgate.net

The stereochemical outcome of reactions involving chiral Grignard reagents is a critical aspect. The formation and subsequent reactions of these reagents can proceed with retention or inversion of configuration at the chiral center, depending on the reaction mechanism and conditions. Strategies have been developed for the generation of enantiomerically pure α-functionalized chiral Grignard reagents, which can then be used in stereoselective synthesis. nih.gov

| Electrophile | Product Type |

| Aldehydes | Secondary Alcohols wisc.eduwvu.edu |

| Ketones | Tertiary Alcohols wisc.eduwvu.edu |

| Esters | Tertiary Alcohols (after double addition) wvu.edumasterorganicchemistry.com |

| Carbon Dioxide | Carboxylic Acids chemguide.co.uk |

| Epoxides | Alcohols masterorganicchemistry.com |

Catalytic Transformations of Chiral 1,2-Dibromobutane

Catalytic transformations offer efficient and selective methods for the conversion of chiral molecules. These processes can be broadly categorized into homogeneous and heterogeneous catalysis. rsc.org

Investigation of Homogeneous and Heterogeneous Catalysis (e.g., Co(II)-catalyzed reduction)

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants. researchgate.net These catalysts are often molecularly defined complexes, which can lead to high activity and selectivity. rsc.org However, their separation from the product mixture can be challenging. nih.gov

Heterogeneous catalysis , on the other hand, utilizes a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. researchgate.net This facilitates easy separation and recycling of the catalyst. nih.gov However, heterogeneous catalysts may exhibit lower activity and selectivity compared to their homogeneous counterparts. rsc.org

The reduction of vicinal dibromides, such as 1,2-dibromobutane, can be achieved using catalytic methods. For instance, cobalt(II) complexes have been investigated as catalysts for various transformations. While specific studies on the Co(II)-catalyzed reduction of this compound are not detailed in the provided search results, the general principles of cobalt-catalyzed reductions can be applied. Cobalt catalysts can facilitate electron transfer processes, leading to the reductive elimination of the bromine atoms. The chiral nature of the starting material introduces the possibility of asymmetric induction in the catalytic cycle, potentially leading to enantioselective transformations.

The synergy between homogeneous and heterogeneous catalysis is an active area of research, aiming to develop catalysts that are both highly active and selective, as well as stable and recyclable. rsc.org This can involve supporting homogeneous catalysts on solid materials or designing well-defined active sites on heterogeneous surfaces. nih.gov

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous | High activity and selectivity rsc.org | Difficult to separate and recycle nih.gov |

| Heterogeneous | Easy to separate and recycle nih.gov | Lower activity and selectivity rsc.org |

Advanced Spectroscopic Characterization and Chiroptical Properties of 1,2 Dibromobutane

Circular Dichroism (CD) Spectroscopy for Absolute Configuration and Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the structure of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule like (-)-1,2-dibromobutane, which possesses a chiral center at the C-2 position and is identified as the (S)-enantiomer, CD spectroscopy would provide crucial information about its absolute configuration and preferred conformations in solution.

The CD spectrum of a chiral molecule is characterized by Cotton effects, which are the characteristic positive or negative peaks that occur in the vicinity of an absorption band of a chromophore. In this compound, the bromine atoms act as chromophores. The electronic transitions associated with the C-Br bonds would be expected to give rise to Cotton effects in the ultraviolet region of the spectrum.

A positive Cotton effect occurs when the molecule shows a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. For this compound, the specific electronic transitions (e.g., n → σ* transitions) of the electrons in the bromine atoms would be excited by circularly polarized light, leading to a unique CD spectrum. The analysis of these Cotton effects would be essential in confirming the absolute configuration.

The precise shape and sign of the CD spectrum are highly sensitive to the three-dimensional arrangement of atoms in the molecule. Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often used in conjunction with experimental CD spectra to establish a definitive link between the observed Cotton effects and the absolute configuration of the chiral center. By comparing the experimentally measured CD spectrum of this compound with the computationally predicted spectra for both the (S) and (R) enantiomers, one could unequivocally assign the (S) configuration to the levorotatory isomer.

Furthermore, this compound is a flexible molecule with multiple possible conformations due to rotation around the C-C bonds. Each conformer would have a distinct CD spectrum. The experimentally observed spectrum is a weighted average of the spectra of all populated conformations. Therefore, by analyzing the experimental CD spectrum and comparing it with calculated spectra for different stable conformers, it is possible to gain insight into the preferred solution-phase conformation of the molecule.

Optical Rotatory Dispersion (ORD) Studies and Chirality Assessment

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of light. ORD and CD are closely related phenomena (related by the Kronig-Kramers transforms) and provide complementary information about the stereochemistry of a chiral molecule.

An ORD spectrum of this compound would show the variation of its specific rotation across a range of wavelengths. In regions away from an absorption band, the rotation changes smoothly, resulting in a plain curve. However, within an absorption band, the spectrum will show a characteristic peak and trough, which corresponds to a Cotton effect observed in the CD spectrum. The sign of the Cotton effect in ORD is determined by whether the peak appears at a longer wavelength (positive) or shorter wavelength (negative) than the trough. This information is directly used to assess the chirality and assign the absolute configuration of the molecule, similar to CD spectroscopy.

Investigations into Circularly Polarized Luminescence (CPL) of Related Chiral Compounds

Circularly Polarized Luminescence (CPL) is the emission analogue of CD spectroscopy. It measures the differential emission of left and right circularly polarized light from a chiral luminophore (a light-emitting part of a molecule). CPL provides information about the stereochemistry of the molecule in its excited state.

For a simple haloalkane like this compound, which is not typically fluorescent or phosphorescent, direct CPL measurements would not be feasible. The technique is more applicable to chiral molecules containing fluorophores. However, it is a rapidly developing field, and studies on chiral organic molecules, including those with planar chirality or those that form chiral aggregates, have shown the potential of CPL in providing detailed structural information. nih.govlight-am.comnih.gov While there are no specific CPL studies reported for this compound or closely related simple chiral haloalkanes, the principles of the technique would apply if a suitable luminescent derivative were to be synthesized.

NMR Spectroscopic Techniques for Stereochemical Elucidation (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. While standard 1D ¹H and ¹³C NMR spectra of racemic 1,2-dibromobutane (B1584511) are available, advanced 2D NMR techniques would be instrumental in the detailed stereochemical elucidation of the individual enantiomers. chemicalbook.com

Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of diastereomers and the conformation of chiral molecules.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other. In a molecule like this compound, a COSY spectrum would show correlations between the proton on the chiral carbon (C-2) and the protons on the adjacent carbons (C-1 and C-3), helping to confirm the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are directly bonded. For a flexible molecule like this compound, NOESY data can provide crucial information about the preferred conformation by showing which protons are spatially proximate. This can help in distinguishing between different staggered conformations (gauche and anti).

To distinguish between enantiomers like (S)-1,2-dibromobutane and (R)-1,2-dibromobutane using NMR, chiral derivatizing agents or chiral solvating agents would be necessary. These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra, allowing for their differentiation and quantification.

Computational and Theoretical Chemistry Approaches for 1,2 Dibromobutane

Ab Initio and Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to study molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density. Both approaches are instrumental in determining the structural and electronic properties of (-)-1,2-Dibromobutane.

DFT calculations, for instance, can be used to optimize the molecular geometry, revealing precise bond lengths, bond angles, and dihedral angles for the most stable conformations. These calculations also yield valuable information about the electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps, which indicate regions of positive and negative charge.

The energetic landscape of a molecule describes the potential energy as a function of its geometry. For a flexible molecule like this compound, this landscape is complex, with multiple energy minima corresponding to stable conformers and saddle points corresponding to transition states between them.

Rotation around the C1-C2 and C2-C3 single bonds gives rise to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a combination of steric hindrance between bulky groups (ethyl and bromine) and dipole-dipole interactions between the polar C-Br bonds.

Stable Conformers (Energy Minima): Staggered conformations are energy minima. The most stable conformer is typically the anti-periplanar arrangement, where the two bulky bromine atoms are positioned 180° apart, minimizing both steric and electrostatic repulsion. Gauche conformers, where the bromine atoms are approximately 60° apart, represent other local energy minima but are generally higher in energy due to less favorable steric and dipole interactions.

Transition States (Saddle Points): Eclipsed conformations, where the substituents on the C1 and C2 carbons are aligned, represent energy maxima and are the transition states for rotation between staggered conformers. The highest energy transition state occurs when the two bromine atoms eclipse each other, maximizing both steric and repulsive dipole-dipole forces.

Computational methods can locate these critical points on the potential energy surface. Transition state optimization algorithms search for first-order saddle points, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate (e.g., bond rotation). Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state correctly connects two specific energy minima (conformers). fiveable.meyoutube.com

| Conformation | Dihedral Angle (Br-C-C-Br) | Relative Energy | Description |

|---|---|---|---|

| Anti | ~180° | Lowest | Most stable conformer; bulky groups are farthest apart. |

| Gauche | ~60° | Intermediate | Local energy minimum; some steric and dipole repulsion. |

| Eclipsed (H/Br) | ~120° | High | Transition state; less stable due to eclipsing interactions. |

| Eclipsed (Br/Br) | ~0° | Highest | Least stable transition state; maximum steric and dipole repulsion. |

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. DFT and ab initio methods can calculate various parameters that correspond to different types of spectroscopy.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated by computing the magnetic shielding tensors of nuclei (e.g., ¹H and ¹³C) within the molecule's electronic environment. These predictions are highly sensitive to the molecular geometry, making them useful for conformational analysis.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and normal modes of the molecule. These computed frequencies correspond to the absorption peaks in an Infrared (IR) spectrum and scattering peaks in a Raman spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. nih.gov This method provides information on the electronic transitions between molecular orbitals.

These theoretical predictions can be compared with experimental spectra to confirm the structure of this compound or to assign specific spectral features to particular molecular motions or electronic transitions.

Molecular Modeling and Dynamics Simulations for Conformational Space

While DFT and ab initio methods provide highly accurate information about static structures, molecular modeling and dynamics (MD) simulations are used to explore the full conformational space and dynamic behavior of this compound over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system. The simulation generates a trajectory that shows how the positions and velocities of the atoms evolve over time. By analyzing this trajectory, one can understand the conformational transitions and the populations of different conformers at a given temperature. These simulations can reveal the pathways and timescales of rotation around the C-C bonds and determine the relative populations of the anti and gauche conformers, providing a dynamic picture of the molecule's flexibility.

Thermodynamic Studies through Computational Methods

Computational methods are widely used to calculate the thermodynamic properties of molecules, such as enthalpies of formation and reaction enthalpies. These calculations are crucial for understanding the stability and reactivity of this compound.

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. High-level ab initio and DFT methods can accurately compute the total electronic energy of a molecule. By combining this with calculated zero-point vibrational energies and thermal corrections, the enthalpy of the molecule can be determined. The enthalpy of formation is then calculated by subtracting the enthalpies of the constituent elements in their standard states.

For example, the enthalpy of formation of C₄H₈Br₂(g) would be calculated based on the reaction: 4 C(graphite) + 4 H₂(g) + Br₂(l) → C₄H₈Br₂(g)

Similarly, the enthalpy of a chemical reaction (ΔrH°) can be computed by taking the difference between the calculated enthalpies of the products and the reactants. For instance, the enthalpy for a dehalogenation reaction could be predicted computationally. While specific computational data for this compound is not widely published, experimental data for related isomers provides a benchmark for the accuracy of such calculations.

| Compound | ΔfH°gas (kJ/mol) | Reference |

|---|---|---|

| erythro-2,3-Dibromobutane | -102.9 | nist.gov |

| threo-2,3-Dibromobutane | -97.1 | nist.gov |

These computational approaches provide a comprehensive framework for understanding the chemical and physical properties of this compound, from its preferred shapes to its thermodynamic stability, complementing and guiding experimental investigations.

Applications of 1,2 Dibromobutane As a Chiral Intermediate in Advanced Synthesis

Utilization in Asymmetric Synthesis of Complex Chiral Molecules

In the field of asymmetric synthesis, the primary goal is to create a specific enantiomer of a target compound. nih.gov Chiral building blocks, also known as chirons, are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a new stereocenter with a known configuration. (-)-1,2-Dibromobutane functions as such a building block. Its utility lies in its ability to act as a bifunctional electrophile, where the stereocenter at the C2 position dictates the spatial arrangement of the atoms in the final product.

The synthesis of complex chiral molecules often relies on the assembly of smaller, stereochemically defined fragments. nih.gov When this compound is used in nucleophilic substitution reactions (SN2), the incoming nucleophile attacks the carbon atom, leading to an inversion of stereochemistry at that center if it is chiral, or transferring the existing chirality to the new structure. By carefully selecting the reaction conditions and nucleophiles, chemists can use this chiral synthon to construct specific stereoisomers of natural products and pharmaceutical agents. The vicinal (adjacent) arrangement of the two bromine atoms allows for sequential or double displacement reactions, providing a pathway to 1,2-disubstituted chiral moieties that are common in biologically active molecules.

Precursor for Chiral Ligands in Asymmetric Catalysis

One of the most significant applications of this compound is its role as a precursor in the synthesis of chiral ligands for asymmetric catalysis. researchgate.net Chiral ligands coordinate to a metal center to create an asymmetric environment, which enables the catalyst to produce one enantiomer of a product preferentially. nih.gov Ligands derived from chiral 1,2-diamines are particularly effective in a wide range of metal-catalyzed reactions. ua.es

This compound can be converted into the corresponding chiral (S,S)-1,2-diaminobutane through a two-step nucleophilic substitution reaction, typically with an azide salt followed by reduction. The resulting diamine retains the stereochemical information from the original dibromide and serves as a backbone for various classes of ligands, most notably chiral diphosphine ligands. These ligands are synthesized by reacting the chiral diamine with a chlorophosphine, such as chlorodiphenylphosphine.

These phosphine ligands, which feature a chiral butane backbone, are highly effective in asymmetric hydrogenation, among other reactions. sigmaaldrich.com The performance of such ligands is critical for producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. myskinrecipes.com

| Substrate | Catalyst/Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | Rh-(S,S)-Chiraphos analogue | 98 | 95 |

| α-Arylenamide | Rh-Bisphospholane Ligand | >99 | >99 |

| β-(Acylamino)acrylate | Rh-TangPhos | >99 | 98 |

| Itaconic Acid | Rh-TangPhos | >99 | 99 |

Role in the Construction of Stereodefined Macrocycles and Polycycles

Macrocycles are large ring structures that are prevalent in natural products and have significant applications in drug development and supramolecular chemistry. nih.govcam.ac.uk The synthesis of macrocycles containing specific stereocenters presents a considerable challenge, as it requires precise control over the three-dimensional arrangement of atoms during the ring-closing step. chemrxiv.org

Chemical Probe in Mechanistic Studies of Halogenated Compounds

Chiral halogenated compounds are valuable tools for investigating the mechanisms of chemical reactions, particularly those involving substitution or elimination. The stereochemical outcome of a reaction—whether it proceeds with inversion, retention, or racemization of a stereocenter—provides deep insight into the reaction pathway.

This compound can be used as a chemical probe to study the stereochemistry of reactions such as the debromination of vicinal dibromides. youtube.com For example, the E2 elimination mechanism requires a specific anti-periplanar arrangement of the departing atoms. When this compound undergoes debromination with a reagent like iodide ion or zinc, the stereochemistry of the starting material dictates the geometry of the resulting alkene product (cis- or trans-2-butene). youtube.com By analyzing the stereoisomeric composition of the product, chemists can confirm the stereospecificity of the reaction and elucidate the details of the transition state. This type of study is fundamental to understanding and controlling organic reactions. semanticscholar.org

Future Prospects and Emerging Research Areas

Development of More Efficient and Sustainable Enantioselective Synthetic Routes

The enantioselective synthesis of chiral molecules is a cornerstone of the pharmaceutical and fine chemical industries. nih.gov For vicinal dibromides like (-)-1,2-Dibromobutane, the primary synthetic route involves the electrophilic bromination of an alkene. However, achieving high enantioselectivity in this transformation is challenging due to several factors. The reaction between bromine and alkenes is typically very fast, making it difficult for a chiral catalyst to control the stereochemical outcome over the non-selective background reaction. wisc.edu

Future research is focused on developing catalytic systems that can overcome these hurdles. One promising approach is the use of chiral catalysts to control the formation of the bromonium ion intermediate, which is a key step in the bromination reaction. rsc.org However, even when an enantioenriched bromonium ion is formed, it can rapidly racemize in the presence of the alkene substrate. wisc.edu Therefore, catalyst systems must be designed to promote a rapid and stereoselective ring-opening of the bromonium ion.

The development of sustainable synthetic methods is another key area of focus. Traditional bromination reactions often use hazardous reagents and solvents. nih.gov Future synthetic routes will likely incorporate greener alternatives, such as the use of hydrobromic acid and hydrogen peroxide as a bromine source, which offers a more environmentally friendly option. nih.gov The principles of green chemistry, which aim to reduce waste and energy consumption, are also being applied to the synthesis of chiral catalysts, such as squaramides, which have shown promise in enantioselective transformations.

Exploration of Novel Reactivity and Catalytic Applications for Chiral Vicinal Dibromides

Chiral vicinal dibromides, including this compound, are versatile synthetic intermediates. guidechem.com Their two bromine atoms provide reactive handles for a variety of subsequent transformations, allowing for the introduction of other functional groups with stereochemical control.

An emerging area of research is the use of chiral vicinal dibromides as precursors for the synthesis of novel chiral ligands and catalysts. For instance, the carbon-bromine bonds can be functionalized through cross-coupling reactions to build more complex chiral scaffolds, such as biaryls, which are privileged structures in asymmetric catalysis. nih.gov The development of new catalytic systems that can utilize simple chiral building blocks like this compound to generate high-value, complex chiral molecules is a significant area of future research.

Furthermore, there is potential to explore the direct catalytic applications of chiral vicinal dibromides or their derivatives. While the parent compound is primarily a synthetic intermediate, its derivatives could be designed to act as organocatalysts or as ligands for transition metal catalysis. The development of recyclable chiral catalysts is also a growing field, which could provide more sustainable and cost-effective chemical processes. nih.gov

Integration with Advanced Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org The integration of enantioselective synthesis with flow chemistry is a rapidly growing field with significant potential for the production of chiral compounds like this compound. nih.gov

For the synthesis of vicinal dibromides, flow chemistry can offer significant safety benefits. Bromine is a hazardous and volatile reagent, and its use in a continuous flow system, where only small amounts are reacting at any given time, can mitigate the risks associated with its handling. rsc.org Additionally, the precise control over reaction parameters such as temperature and mixing that flow reactors provide can lead to improved yields and selectivities.

Future research will likely focus on the development of integrated, multi-step flow syntheses that use this compound as a key intermediate. This could involve the continuous enantioselective bromination of butene to produce this compound, followed by in-line functionalization to generate more complex chiral products. The use of immobilized catalysts and reagents in packed-bed reactors is a particularly promising approach for developing efficient and reusable flow systems.

Enhanced Computational Methodologies for Predicting Stereochemical Outcomes

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes and the rational design of catalysts. For the enantioselective synthesis of this compound, computational methods can provide valuable insights into the reaction mechanism and the factors that control stereoselectivity.

One of the major challenges in predicting the stereochemical outcome of bromination reactions is the small energy difference between the transition states leading to the different enantiomers. nih.gov Ab initio calculations and density functional theory (DFT) can be used to model these transition states and predict which enantiomer will be formed preferentially. nih.gov These calculations can also help in the design of new chiral catalysts by providing an understanding of the catalyst-substrate interactions that lead to high enantioselectivity.

Q & A

Q. How can (-)-1,2-Dibromobutane be synthesized with high enantiomeric purity for stereochemical studies?

this compound is typically synthesized via the stereoselective bromination of 1-butene. A common method involves the anti-addition of bromine (Br₂) to the double bond under controlled conditions (e.g., in a non-polar solvent at low temperatures to minimize side reactions). Enantiomeric purity can be enhanced using chiral catalysts or resolving agents during purification . Thermodynamic data, such as enthalpy changes (ΔH°), should guide reaction optimization to favor the desired stereoisomer .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Distillation : Utilize fractional distillation under reduced pressure (e.g., 20 mmHg) due to its boiling point of 59–60°C at 20 mmHg .

- Chromatography : Chiral column chromatography can resolve enantiomers using hexane/ethyl acetate gradients.

- Crystallization : Low-temperature crystallization in ethanol may improve purity for solid intermediates.

Q. Which analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR to confirm bromine positions and stereochemistry (e.g., coupling constants for vicinal dibromides).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (215.91 g/mol) and isotopic patterns from bromine .

- Polarimetry : Measure optical rotation to assess enantiomeric excess.

- Differential Scanning Calorimetry (DSC) : Analyze thermal stability using data like ΔH° = -87.00 kJ/mol (gas phase) .

Advanced Research Questions

Q. How do stereochemical differences in this compound influence its reactivity in cross-coupling reactions?

The stereochemistry of this compound affects reaction pathways in organometallic syntheses. For example, in Suzuki-Miyaura couplings, the spatial arrangement of bromine atoms impacts oxidative addition rates to palladium catalysts. Computational modeling (e.g., DFT calculations) can predict transition states and regioselectivity, while experimental kinetics (e.g., rate constants under varying temperatures) validate mechanistic hypotheses . Comparative studies with isomers like 2,3-Dibromobutane (CAS 5408-86-6) may reveal steric or electronic effects .

Q. What mechanistic insights can be derived from the thermodynamic properties of this compound?

Thermodynamic parameters such as enthalpy of formation (ΔH° = -84.82 kJ/mol, calculated) and vapor pressure (2.5 mmHg at 25°C) inform reaction feasibility and solvent selection. For instance, its low vapor pressure suggests suitability for high-temperature reactions without excessive evaporation. Dielectric constant data (ε = 5.7 at 20°C) indicates moderate polarity, influencing solvation effects in nucleophilic substitutions .

Q. How can computational methods predict the environmental fate or toxicity of this compound?

Quantitative Structure-Activity Relationship (QSAR) models estimate toxicity endpoints (e.g., LD₅₀ = 300 mg/kg intraperitoneal in mice for 1,4-Dibromobutane analogs) . Molecular dynamics simulations can model biodegradation pathways or bioaccumulation potential, while IR and Raman spectra aid in detecting environmental degradation products.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact (R36/38 hazard code) .

- Ventilation : Ensure adequate airflow due to respiratory irritation risks (QSAR-predicted LC₅₀ data) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.